molecular formula C8H5ClN4O2 B1400146 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid CAS No. 1368525-24-9

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Cat. No. B1400146
M. Wt: 224.6 g/mol
InChI Key: OEALLFQYQSFVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid” is a chemical compound. Based on its name, it likely contains a tetrazole ring, a carboxylic acid group, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid” would likely include a tetrazole ring, a carboxylic acid group, and a chlorophenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid” are not available, related compounds such as ketamine undergo various reactions. For example, cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid. Oxidation of the alkene gives the corresponding hydroxy ketone intermediate. The imination of this intermediate and rearrangement of the obtained imine finally produces ketamine .

Scientific Research Applications

  • 2-Chlorophenol : This is an organic compound with the formula C6H4ClOH. It is one of three isomers of monochlorophenol. Aside from occasional use as a disinfectant, it has few applications. It is an intermediate in the polychlorination of phenol .

  • Chalcones : These are well-known by the generic term “chalcone,” a name coined by Kostanecki and Tambor. Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties .

  • 2-Chlorophenylacetic acid : This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

  • 2-Chlorophenylglycine derivatives : These are used in the preparation of R(−)-α-2-chlorophenylglycine, S(+)-α-2-chlorophenylglycine, and RS-2-chlorophenylglycine derivatives .

  • 2-Chlorophenylacetic acid : This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

  • Indole Derivatives : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

2-(2-chlorophenyl)tetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEALLFQYQSFVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
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2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
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2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
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2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
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2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
Reactant of Route 6
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

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